molecular formula C10H24Si2 B092046 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- CAS No. 16054-35-6

2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-

Cat. No. B092046
CAS RN: 16054-35-6
M. Wt: 200.47 g/mol
InChI Key: DHTZZPHEAHKIBY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is a chemical compound that belongs to the family of silanes. This compound has been studied extensively for its potential applications in various fields, including materials science, catalysis, and organic synthesis. In

Scientific Research Applications

2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- has been studied for its potential applications in various fields of science. In materials science, this compound has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In catalysis, 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- has been shown to be an effective catalyst for various organic transformations, including cross-coupling reactions and hydrogenation reactions. In organic synthesis, this compound has been used as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is not well understood. However, it is believed that this compound acts as a Lewis acid, which can coordinate with electron-rich substrates, such as alkenes and alkynes, to form stable complexes. These complexes can then undergo various organic transformations, such as cross-coupling reactions and hydrogenation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-. However, studies have shown that this compound is not toxic to cells and does not cause any significant adverse effects on the environment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is its high reactivity and selectivity in various organic transformations. This compound can be used as a catalyst in small amounts, which makes it cost-effective and environmentally friendly. However, one of the limitations of this compound is its sensitivity to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the research on 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-. One of the areas of interest is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of interest is the exploration of its potential applications in the field of biocatalysis, where it can be used as a catalyst for various enzymatic reactions. Additionally, the study of the mechanism of action of this compound can provide insights into the design of new catalysts with improved reactivity and selectivity.

Synthesis Methods

The synthesis of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- involves the reaction of 1,1,4,4-tetramethyl-2,5-disilapenta-1,4-diene with a suitable reagent. For example, the reaction of 1,1,4,4-tetramethyl-2,5-disilapenta-1,4-diene with dimethylzinc in the presence of a palladium catalyst gives 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- in good yield.

properties

CAS RN

16054-35-6

Product Name

2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-

Molecular Formula

C10H24Si2

Molecular Weight

200.47 g/mol

IUPAC Name

trimethyl-[(E)-4-trimethylsilylbut-2-enyl]silane

InChI

InChI=1S/C10H24Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3/b8-7+

InChI Key

DHTZZPHEAHKIBY-BQYQJAHWSA-N

Isomeric SMILES

C[Si](C)(C)C/C=C/C[Si](C)(C)C

SMILES

C[Si](C)(C)CC=CC[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)CC=CC[Si](C)(C)C

synonyms

2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-

Origin of Product

United States

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